Substrate Discrimination: Km for Sulfite vs. Nitrite in Plant SiR
Siroheme-dependent sulfite reductase (SiR) exhibits a strong substrate preference for sulfite over nitrite, with a Km for sulfite of ~5 µM compared to ~0.5 mM for nitrite—a 100-fold difference in affinity [1]. This discrimination is mediated by basic residues at the siroheme distal side, and mutation of a single residue (Arg193Ala) increases nitrite affinity to ~2 µM, demonstrating that the siroheme environment, not just the protein scaffold, determines substrate specificity [1].
| Evidence Dimension | Michaelis constant (Km) for substrate binding |
|---|---|
| Target Compound Data | Km for sulfite = ~5 µM; Km for nitrite = ~0.5 mM |
| Comparator Or Baseline | Nitrite reductase (NiR) Km for nitrite = ~2 µM |
| Quantified Difference | SiR sulfite affinity 100-fold higher than nitrite affinity; Arg193Ala mutant nitrite affinity 250-fold improved |
| Conditions | Plant (maize) ferredoxin-dependent SiR; assay buffer pH 7.5, 25°C |
Why This Matters
Quantitative substrate affinity data enable precise selection of siroheme-dependent enzymes for sulfur vs. nitrogen assimilation studies and prevent misapplication of nitrite reductase assays.
- [1] Nakayama, M., Ideguchi, T., & Hase, T. (2001). Mutational analysis of the substrate specificity of plant sulfite reductase. CSIRO Publishing, SA0403476. View Source
